molecular formula C10H12N4 B3247714 (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine CAS No. 1823582-64-4

(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine

Cat. No.: B3247714
CAS No.: 1823582-64-4
M. Wt: 188.23
InChI Key: KCUURSKSIRVRBH-UHFFFAOYSA-N
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Description

(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine (CAS 1823582-64-4) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyridine core functionalized with an aminomethyl group and a 1-methyl-1H-pyrazol-4-yl substituent, yielding the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol . The primary research value of this amine lies in its role as a critical synthetic intermediate for constructing more complex bioactive molecules. The structure is a key heterocyclic scaffold in drug discovery. Pyrazole-based compounds are recognized as privileged structures in medicinal chemistry due to their extensive therapeutic profile, which includes anticancer and anti-inflammatory activities . Specifically, the aminomethyl pyridine moiety is a valuable precursor in the design of targeted therapies. Research into structurally related compounds demonstrates that such frameworks are investigated as potent inhibitors for various disease targets . For instance, similar molecules are being explored as catalytic inhibitors of human topoisomerase I, a recognized target in oncology, and as potent, selective inhibitors for the treatment of neurological conditions . Researchers utilize this compound to develop potential treatments for aggressive diseases, including castration-resistant prostate cancer, by targeting epigenetic regulators like p300/CBP . Its mechanism of action, when incorporated into larger drug candidates, often involves targeted inhibition of specific enzymes or protein-protein interactions crucial for cell proliferation . This product is intended for research purposes only in laboratory settings. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-7-9(6-13-14)10-4-8(5-11)2-3-12-10/h2-4,6-7H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUURSKSIRVRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Methylation: The pyrazole core is then methylated at the 1-position using methylating agents such as methyl iodide or dimethyl sulfate.

  • Coupling with Pyridine: The pyridine ring is introduced through a coupling reaction, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig coupling.

  • Introduction of the Amine Group: The amine group is introduced at the 4-position of the pyridine ring through reductive amination or other amine-forming reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution Reactions: The pyrazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron powder, tin chloride, and sodium borohydride.

  • Substitution Reactions: Electrophilic substitution often uses strong acids or Lewis acids, while nucleophilic substitution may involve strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution Reactions: Various substituted pyrazoles and pyridines

Scientific Research Applications

(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

The compound’s analogs vary in substituents on the pyridine/pyrazole rings or the methanamine group. These modifications influence physicochemical properties, binding affinity, and synthetic accessibility. Below is a detailed comparison (Table 1):

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Synthesis Notes Reference
(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine C₁₁H₁₃N₃ 187.24 - Pyridine (4-CH₂NH₂, 2-pyrazole) PDE10A inhibitor synthesis (e.g., MK-8189); microwave-assisted coupling (21–60% yield)
[2-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine C₁₁H₁₃N₃ 187.24 - Benzene (2-CH₂NH₂, 4-pyrazole) Intermediate in organic synthesis; liquid form, stored at RT
[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine C₁₅H₁₄N₄ 250.30 - Pyrazole (1-phenyl, 3-pyridyl) Pharmacological research; CAS 63499-91-2
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate C₈H₁₃N₃·C₂H₂O₄ 215.21 (free base) - Pyrazole (1,3-dimethyl) ChemSpider ID 21390876; oxalate salt improves stability
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine C₁₆H₁₉N₄F 286.34 - Pyridine (4-CH₂NH₂, 2-piperazine-fluorophenyl) Neuropharmacology studies; CAS 1016712-41-6
(2-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-4-yl)methanamine C₁₂H₁₉N₃O 227.30 - Pyridine (4-CH₂NH₂, 2-pyrrolidinylethoxy) Preclinical research; CAS 1135492-12-4

Key Findings and Trends

Impact of Pyridine vs. This likely contributes to its preferential use in PDE10A inhibitor synthesis.

Piperazine or pyrrolidine moieties (e.g., {2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine) improve blood-brain barrier penetration, critical for CNS-targeting drugs .

Synthetic Accessibility :

  • Microwave-assisted coupling of this compound with cyclopropane derivatives achieves moderate yields (21–60%) .
  • In contrast, analogs like [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine require multistep protocols, reducing scalability .

Stability and Handling :

  • Oxalate salts (e.g., 1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine oxalate) enhance crystallinity and stability compared to free bases .
  • Liquid analogs (e.g., [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine) require RT storage to prevent degradation .

Biological Activity

The compound (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine is a pyrazole-derived molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C11H13N5
  • Molecular Weight : 217.25 g/mol
  • InChI Key : LJOUPBQFDPUZJT-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of pyrazole derivatives, including the compound , have been extensively studied, particularly in the context of anticancer and anti-inflammatory properties. The following sections summarize key findings from various studies.

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrazole-based compounds. For instance, studies have shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that pyrazole derivatives demonstrated notable cytotoxicity against MCF7 (breast cancer), SF-268 (glioblastoma), and NCI-H460 (lung cancer) cell lines. The compound exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating strong antiproliferative activity .
  • Mechanism of Action :
    • The mechanism of action for these compounds often involves inhibition of specific kinases associated with cancer cell proliferation. For example, one derivative was found to inhibit Aurora-A kinase with an IC50 of 0.16 µM, which is crucial for cell cycle regulation .
  • Comparative Efficacy :
    • In comparative studies, certain pyrazole derivatives showed enhanced efficacy compared to standard chemotherapy agents, suggesting their potential as lead compounds in drug development .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have also been investigated for their anti-inflammatory effects.

Research Findings

  • Inflammation Models :
    • Various studies have utilized animal models to assess the anti-inflammatory effects of pyrazole derivatives. One study demonstrated a significant reduction in inflammatory markers in a rat model treated with a specific pyrazole compound .
  • Mechanistic Insights :
    • The anti-inflammatory action is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which play critical roles in inflammatory pathways .

Data Tables

Activity Type Cell Line/Model IC50 Value (µM) Reference
AnticancerMCF73.79
AnticancerNCI-H46012.50
Anti-inflammatoryRat ModelNot specified
Kinase InhibitionAurora-A0.16

Q & A

Q. What are the standard synthetic routes for (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including cross-coupling and functional group modifications. Key steps include:

  • Suzuki-Miyaura coupling between pyrazole and pyridine precursors to assemble the core structure.
  • Reductive amination or nucleophilic substitution to introduce the methanamine group.
  • Solvent selection : Dichloromethane (DCM) or ethanol are common for their polarity and compatibility with palladium catalysts (e.g., Pd/C) .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

Q. Example Reaction Conditions Table

StepReagents/CatalystsSolventTemperatureYield Range
CouplingPd/C, K₂CO₃DCM80°C60–75%
AminationNaBH₄, NH₃EthanolRT70–85%

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring connectivity. For example, pyrazole C-H protons resonate at δ 7.2–8.5 ppm, while pyridin-4-yl protons appear at δ 8.0–8.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 215.12 m/z) .
  • InChIKey : Unique identifiers like FFHNYBIVNRFWJO-UHFFFAOYSA-N ensure structural verification against databases .

Q. What known biological activities are associated with this compound, and what assays are used to evaluate them?

  • Enzyme inhibition : Evaluated via fluorescence-based assays targeting kinases or proteases, with IC₅₀ values reported in the micromolar range .
  • Anticancer potential : Screened using MTT assays against cancer cell lines (e.g., IC₅₀ = 15–30 µM in HeLa cells) .
  • Anti-inflammatory activity : Assessed through COX-2 inhibition assays (e.g., 40–60% inhibition at 50 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions or structural impurities. Mitigation strategies include:

  • Comparative assays : Replicate studies under standardized protocols (e.g., pH 7.4 buffer, 37°C) .
  • Structural analogs : Test derivatives to isolate substituent effects (e.g., cyclopropyl vs. methyl groups altering steric hindrance) .
  • Purity validation : Use HPLC (>95% purity) to exclude batch-to-batch variability .

Q. What structural modifications enhance target binding affinity or selectivity?

Substituent engineering impacts both activity and selectivity:

  • Pyrazole N-methylation : Improves metabolic stability but may reduce kinase selectivity .
  • Alkyne/fluorine substitution : Enhances binding to hydrophobic enzyme pockets (e.g., 2-fluoroethyl groups increase IC₅₀ by 2-fold) .

Q. Table: Structural Modifications and Effects

ModificationTarget Affinity ChangeSelectivity Impact
Cyclopropyl addition↑ 30% (kinase A)Reduced off-target binding
But-3-yn-1-yl substitution↑ 50% (protease B)Increased cytotoxicity

Q. What strategies mitigate solubility and stability challenges in in vitro or in vivo studies?

  • pH optimization : Buffered solutions (pH 6–7) prevent amine group protonation, enhancing aqueous solubility .
  • Formulation additives : Co-solvents (e.g., DMSO/PEG 400 mixtures) improve bioavailability .
  • Prodrug design : Masking the methanamine group with acetyl or Boc-protected moieties enhances stability during administration .

Q. How do computational models predict the compound’s interaction with biological targets?

  • Molecular docking : Simulates binding to kinase ATP pockets, identifying key hydrogen bonds (e.g., pyridine N with Lys123) .
  • QSAR studies : Correlate substituent electronegativity with activity (R² > 0.85 for fluorinated derivatives) .

Q. What are the key differences between this compound and structurally similar analogs in biological assays?

  • Methyl vs. phenyl substitution : Methyl groups reduce steric hindrance, improving membrane permeability (Papp = 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s for phenyl) .
  • Pyridine vs. morpholine rings : Pyridine derivatives show higher CNS penetration but lower metabolic stability .

Q. Data Contradictions and Validation

  • Enzyme inhibition variability : Fluorinated analogs in show IC₅₀ = 10 µM, while non-fluorinated analogs in report IC₅₀ = 25 µM. Cross-validation using crystallography or isothermal titration calorimetry (ITC) is recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine
Reactant of Route 2
(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine

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